molecular formula C14H16N2S B1479872 1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098009-50-6

1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479872
CAS No.: 2098009-50-6
M. Wt: 244.36 g/mol
InChI Key: PAIZKUXXZIMZBZ-UHFFFAOYSA-N
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Description

“1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a heterocyclic compound. It has a molecular formula of C14H16N2S and a molecular weight of 244.36 g/mol. Pyrazole, which is part of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus, which is part of the compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C14H16N2S and a molecular weight of 244.36 g/mol.

Scientific Research Applications

Heterocyclization and Structural Studies

Research has explored the synthesis and structural analysis of compounds related to 1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, highlighting their significance in heterocyclic chemistry. For instance, a study on the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with malononitrile and 1H-pyrazole-5(4H)-ones resulted in substituted 6-amino-5-cyano-2′-oxo-5′-phenyl-1′,2′-dihydro-1H-spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles]. The crystal and molecular structures of one such compound were determined by X-ray analysis, offering insights into the molecular arrangement of these heterocycles (Dmitriev et al., 2015).

Synthesis of Condensed Pyrazoles

Another study focused on the synthesis of condensed pyrazoles, utilizing ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in palladium-catalysed cross-coupling reactions. This led to the creation of various condensed pyrazoles, demonstrating the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds (Arbačiauskienė et al., 2011).

Green Synthesis Approaches

Research on green chemistry has also made use of this compound derivatives. A notable study presented a solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, highlighting a more environmentally friendly approach to synthesizing these compounds (Al-Matar et al., 2010).

Antioxidant Properties and DFT Studies

The antioxidant properties and density functional theory (DFT) studies of a novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, were explored. This research not only provided a direct synthesis method but also evaluated the compound's antioxidant susceptibilities, enriching the understanding of the biological activity of such compounds (Naveen et al., 2021).

Future Directions

The future directions of “1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” could involve further exploration of its synthesis techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques could be further explored .

Properties

IUPAC Name

1-ethyl-3-phenyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-16-13-8-9-17-10-12(13)14(15-16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIZKUXXZIMZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CSCC2)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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